6-methyl-4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one
Description
Properties
IUPAC Name |
6-methyl-4-[1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-11-8-13(9-16(23)25-11)26-12-6-7-22(10-12)17(24)14-4-2-3-5-15(14)18(19,20)21/h2-5,8-9,12H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVTWGDSGULBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the pyrrolidine and pyranone intermediates. The key steps include:
Formation of the Pyrrolidine Intermediate: This involves the reaction of 2-(trifluoromethyl)benzoyl chloride with pyrrolidine under basic conditions to form the corresponding pyrrolidine derivative.
Formation of the Pyranone Intermediate: This involves the synthesis of the 6-methyl-2H-pyran-2-one moiety through a series of condensation reactions.
Coupling Reaction: The final step involves the coupling of the pyrrolidine and pyranone intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-methyl-4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-methyl-4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyrrolidine and pyranone moieties contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Pyran-2-one vs. Pyrrol-2-one (Compound 23, ): Compound 23 (3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-trifluoromethoxyphenyl)-1,5-dihydro-pyrrol-2-one) shares a five-membered lactam (pyrrol-2-one) core instead of a six-membered pyran-2-one.
- Pyrano[4,3-b]pyranes (): These fused bicyclic systems arise from base-mediated ring closure of 4-hydroxy-6-methylpyran-2-one derivatives. Their rigid structure contrasts with the flexible pyrrolidine linker in the target compound, which may improve bioavailability by reducing conformational constraints .
Substituent Effects
Trifluoromethyl (CF₃) vs. Trifluoromethoxy (OCF₃):
The CF₃ group in the target compound is electron-withdrawing and highly hydrophobic, favoring membrane permeability. In contrast, the OCF₃ group in Compound 23 introduces steric bulk and moderate polarity, which could reduce passive diffusion but enhance target selectivity .- Pyrrolidine Linker vs. Compounds like 6-(2-ethoxyphenyl)-2-methylpyrimidin-4-ol () lack such complexity, relying instead on planar aromatic systems for interactions .
Hypothetical Bioactivity
- Antimicrobial Activity: Pyran-2-ones with lipophilic substituents (e.g., CF₃) disrupt microbial membranes, as seen in pyrano[4,3-b]pyrane derivatives .
- Kinase Inhibition: Pyrrolidine-linked heterocycles often target ATP-binding pockets in kinases, a trait shared with nucleoside analogs like those in .
Biological Activity
6-methyl-4-({1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one, with CAS number 1705200-24-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is C18H16F3NO4, and it has a molecular weight of 367.3 g/mol. The structure features a pyranone core modified with a trifluoromethylbenzoyl group and a pyrrolidine moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated potent cytotoxicity against various cancer cell lines, including A431 and Jurkat cells, with IC50 values lower than those of established chemotherapeutics like doxorubicin. The mechanism involves interaction with the Bcl-2 protein, promoting apoptosis through hydrophobic contacts and minimal hydrogen bonding interactions .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-methyl-4-{...} | A431 | < 10 | Bcl-2 interaction |
| 6-methyl-4-{...} | Jurkat | < 10 | Apoptosis induction |
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of related compounds. Studies have shown that certain analogues exhibit significant protective effects in animal models against seizure-induced mortality. The structure-activity relationship (SAR) suggests that modifications to the pyrrolidine ring enhance anticonvulsant efficacy .
Case Study 1: In Vitro Anticancer Efficacy
A study evaluated the anticancer effects of a series of pyranone derivatives, including the target compound. The results indicated that these derivatives inhibited cell proliferation in a dose-dependent manner across multiple cancer types, suggesting broad-spectrum anticancer potential.
Case Study 2: Anticonvulsant Screening
In a separate investigation, the anticonvulsant properties were assessed using the pentylenetetrazol (PTZ) model in rodents. Compounds structurally related to 6-methyl-4-{...} showed significant protection against seizures, with some compounds achieving complete protection at specific dosages.
The biological activities of 6-methyl-4-{1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-2H-pyran-2-one can be attributed to several mechanisms:
- Apoptosis Induction : By interacting with Bcl-2 proteins, these compounds promote apoptotic pathways in cancer cells.
- Ion Channel Modulation : Similar compounds have been shown to modulate ion channels involved in neuronal excitability, contributing to their anticonvulsant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
